Pyrocatechol sulfate

Content Navigation

Standard aliphatic sulfate additives (DTD, PS) form high-resistance solid electrolyte interphases (SEI) on graphite anodes due to sluggish radical stabilization. Pyrocatechol sulfate directly addresses this: • Fused aromatic ring provides 'chemical softness' that lowers kinetic barriers, enabling rapid reduction and formation of a low-resistance, highly conductive SEI. • Use at 1-5 wt% in EC/DMC electrolytes; compatible with next-generation salts (e.g., LiTDI) where suppressing anion reduction is critical. • Also serves as a highly reactive electrophilic sulfating agent for converting amines to sulfamates under mild conditions, far outperforming sulfuryl chloride.

CAS Number

Product Name

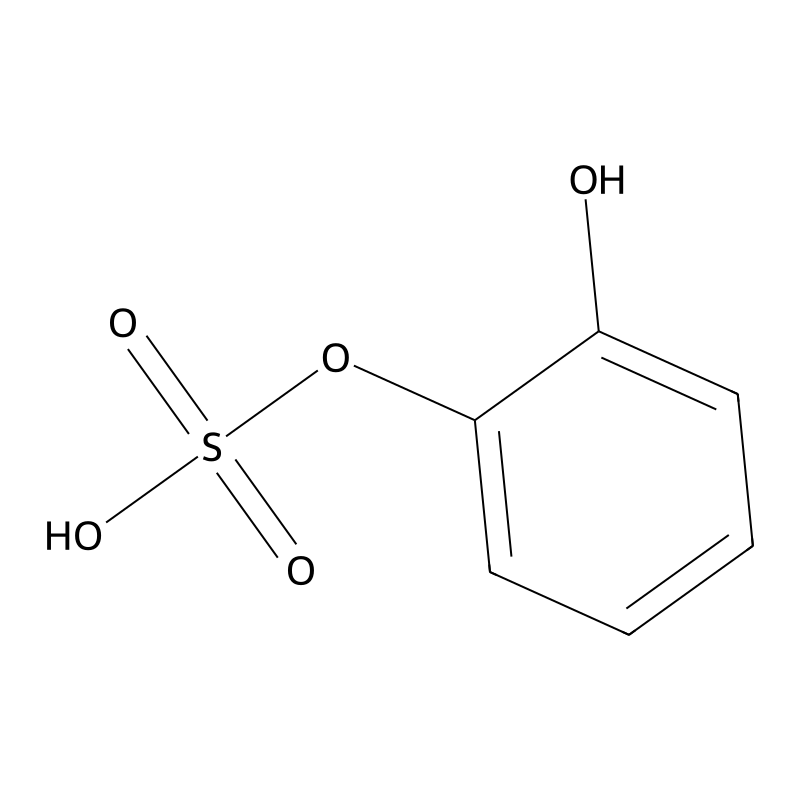

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Pyrocatechol sulfate (CAS 4918-96-1), commercially recognized as 1,3,2-benzodioxathiole 2,2-dioxide or DTDPh, is a highly reactive cyclic aryl sulfate and an advanced 'chemically soft' solid electrolyte interphase (SEI) forming additive [1]. In procurement and materials science, it is primarily selected for its specific electrochemical reduction profile in lithium-ion batteries and its extreme susceptibility to nucleophilic attack in organic synthesis [2]. Unlike standard aliphatic cyclic sulfates, the fused aromatic ring in pyrocatechol sulfate lowers kinetic barriers during reduction and drastically accelerates ring-opening reactions, making it a premium precursor for targeted sulfation and high-performance battery electrolyte formulations [REFS-1, REFS-3].

Research Fit

References

- [1] Jankowski, P., et al. 'Chemically soft solid electrolyte interphase forming additives for lithium-ion batteries.' Journal of Materials Chemistry A (2018).

- [2] Kaiser, E. T., et al. 'The Alkaline Hydrolysis of Catechol Cyclic Sulfate. An Extraordinary Rate Acceleration.' Journal of the American Chemical Society 87.16 (1965): 3781-3782.

- [3] DuBois, G. E. '1,3,2-Benzodioxathiole 2,2-Dioxide.' e-EROS Encyclopedia of Reagents for Organic Synthesis (2001).

Substituting pyrocatechol sulfate with standard SEI additives like ethylene sulfate (DTD) or 1,3-propane sultone (PS) fundamentally alters the thermodynamics of interphase formation. In battery applications, aliphatic analogs lack the 'chemical softness' provided by the aromatic ring, resulting in higher kinetic barriers during radical stabilization and less conductive SEI layers [1]. In chemical synthesis, replacing it with open-chain sulfates (e.g., dimethyl sulfate) or standard sulfuryl chloride results in orders-of-magnitude slower reaction rates and poor selectivity when converting amines to sulfamates, often requiring harsher conditions that degrade sensitive substrates[2].

Substitution Risk

Retention time and MS/MS fragmentation differ among sulfated metabolites; compound-specific calibration is essential for quantitative accuracy.

Pyrocatechol sulfate arises from dietary polyphenols, whereas dopamine sulfates are neuroendocrine and indoxyl sulfate is a protein-bound uremic toxin; substitution confounds biomarker interpretation.

Markedly different hemodialysis removal rates relative to protein-bound toxins mean that direct replacement would compromise uremic retention profiling.

References

- [1] Jankowski, P., et al. 'Chemically soft solid electrolyte interphase forming additives for lithium-ion batteries.' Journal of Materials Chemistry A (2018).

- [2] Kaiser, E. T., et al. 'The Alkaline Hydrolysis of Catechol Cyclic Sulfate. An Extraordinary Rate Acceleration.' Journal of the American Chemical Society 87.16 (1965): 3781-3782.

Controlled SEI Initiation Potential

Pyrocatechol sulfate (DTDPh) exhibits a significantly shifted reduction potential compared to its aliphatic counterpart, ethylene sulfate (DTD). Computational and electrochemical benchmarking demonstrates that DTDPh reduces at approximately 1.04 V (vs. Li+/Li), whereas DTD reduces at 2.13 V [1]. This specific reduction window allows DTDPh to initiate SEI formation in a controlled manner prior to bulk solvent decomposition, leveraging its chemical softness to stabilize radical intermediates [2].

| Evidence Dimension | Reduction Potential (vs Li+/Li) |

| Target Compound Data | 1.04 V |

| Comparator Or Baseline | Ethylene sulfate (DTD) at 2.13 V |

| Quantified Difference | 1.09 V lower reduction potential |

| Conditions | DFT-based thermodynamic path calculations and electrochemical verification in battery electrolytes |

A controlled, lower reduction potential ensures stable, early SEI formation without premature or aggressive solvent degradation, critical for advanced electrolyte formulations.

Alkaline Hydrolysis Rate Acceleration

The fused aromatic ring of pyrocatechol sulfate induces an extraordinary rate acceleration in nucleophilic ring-opening reactions. Kinetic studies of alkaline hydrolysis reveal that pyrocatechol sulfate reacts at a rate estimated to be 10^7 to 10^8 times faster than corresponding open-chain analogs like dimethyl sulfate [1]. This extreme reactivity is driven by the relief of ring strain and the stability of the leaving group, making it an exceptionally potent electrophile [1].

| Evidence Dimension | Relative rate of alkaline hydrolysis |

| Target Compound Data | ~10^7 to 10^8 relative rate |

| Comparator Or Baseline | Open-chain sulfates (e.g., dimethyl sulfate) at baseline (1x) |

| Quantified Difference | 10,000,000 to 100,000,000-fold rate acceleration |

| Conditions | Alkaline aqueous media at standard temperature |

This extreme kinetic profile allows chemists to perform highly selective sulfation of amines and carbon acids under exceptionally mild conditions.

SEI Adhesion and Capacity Retention

When utilized in graphite/LFP full cells, pyrocatechol sulfate (DTDPh) promotes a preferred C-O bond breaking mechanism, supported by S-C bond cleavage, which yields a highly conductive and adhesive SEI layer [1]. Compared to standard film-forming additives like vinylene carbonate (VC) or standard baseline electrolytes, DTDPh significantly improves galvanostatic cycling performance and capacity retention by lowering the kinetic barriers of the interphase formation process [1].

| Evidence Dimension | SEI formation mechanism and cell resistance |

| Target Compound Data | Preferred C-O bond breaking yielding highly conductive/adhesive SEI |

| Comparator Or Baseline | Vinylene carbonate (VC) or standard aliphatic cyclic sulfates |

| Quantified Difference | Improved specific discharge capacity and reduced internal resistance |

| Conditions | Graphite/electrolyte/LFP full cells cycled at C/10 rate |

Procuring this additive directly translates to longer cycle life and lower internal resistance in commercial lithium-ion battery manufacturing.

Advanced Lithium-Ion Battery Electrolytes

Pyrocatechol sulfate is highly recommended as a 1-5 wt% additive in EC/DMC-based electrolytes. Its chemical softness and optimized reduction potential allow it to form highly conductive, low-resistance SEI layers on graphite anodes, making it especially compatible with next-generation salts like LiTDI where suppressing anion reduction is crucial [1].

Sulfamate Salt and Sulfamide Synthesis

In pharmaceutical and fine chemical synthesis, pyrocatechol sulfate serves as a premium, highly reactive electrophilic sulfating agent. Due to its extraordinary ring-opening kinetics, it is the reagent of choice for converting primary and secondary amines into sulfamides and sulfamate salts under mild conditions, avoiding the harsh environments required by standard sulfuryl chloride [2].

High-Voltage Cathode Stabilization

Beyond anode SEI formation, pyrocatechol sulfate is utilized to stabilize high-voltage positive electrodes such as lithium nickel oxide (LNO). Its unique decomposition pathways and radical stabilization properties outperform common additives like VC, maintaining specific discharge capacity and preventing structural degradation over extended cycling [1].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Metabolism Metabolites

Wikipedia

Explore Compound Types